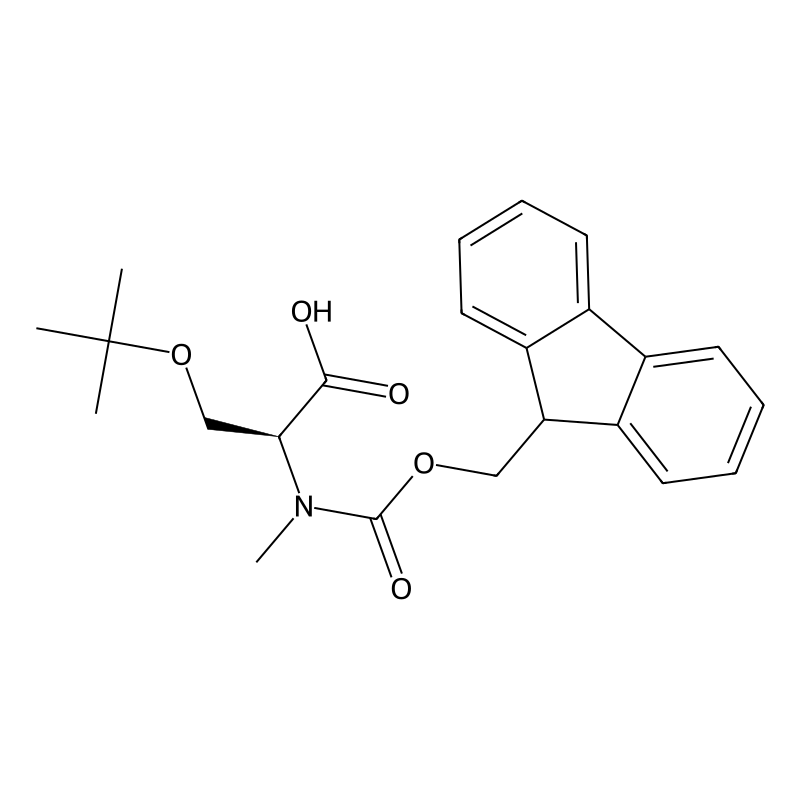

Fmoc-N-Me-Ser(tBu)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-N-Me-Ser(tBu)-OH, also known as Fmoc-N-alpha-methyl-O-tert-butyl-L-serine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids that play crucial roles in biological processes.

Function in Peptide Synthesis

Fmoc-N-Me-Ser(tBu)-OH incorporates a modified serine amino acid into the peptide chain. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino terminus of the amino acid, allowing for the stepwise addition of other amino acids in a controlled manner []. The tert-butyl (tBu) group protects the hydroxyl side chain of the serine residue, ensuring proper peptide bond formation.

The N-methyl modification on the serine residue introduces a methyl group to the side chain, altering the chemical properties of the resulting peptide. This modification can be used to:

- Increase stability: The methyl group can improve the peptide's resistance to enzymatic degradation [].

- Modulate bioactivity: Replacing the hydroxyl group with a methyl group can affect the peptide's interaction with other molecules, potentially leading to altered biological activity [].

Applications

Fmoc-N-Me-Ser(tBu)-OH is valuable for synthesizing various peptides, including:

- Peptide therapeutics: Methylated peptides can have enhanced stability and improved pharmacokinetic properties, making them more suitable for drug development [].

- Enzyme inhibitors: Introducing a methyl group can disrupt the binding between an enzyme and its substrate, potentially leading to the development of new enzyme inhibitors [].

- Peptidomimetics: By mimicking the structure of natural peptides, Fmoc-N-Me-Ser(tBu)-OH can be used to create novel molecules with desired biological properties [].

Fmoc-N-Methyl-Serine-tert-Butyl Ester is a derivative of the amino acid serine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyl group at the hydroxyl terminus. This compound is essential in peptide synthesis, where it functions as a building block due to its stability and the protective groups that prevent undesired reactions during synthesis. The molecular formula for Fmoc-N-Methyl-Serine-tert-Butyl Ester is , with a molecular weight of approximately 397.46 g/mol .

While specific data on the toxicity of Fmoc-N-Me-Ser(tBu)-OH is limited, it is generally recommended to handle chemicals used in peptide synthesis with caution. Some potential hazards include:

- Skin and eye irritation: Organic solvents used in peptide synthesis can cause irritation. Proper personal protective equipment (PPE) like gloves and eye protection is crucial.

- Dust inhalation: Inhalation of the powder form of the compound should be avoided.

Types of Reactions- Deprotection Reactions:

- The Fmoc group can be removed using a base such as piperidine.

- The tert-butyl group is typically removed using trifluoroacetic acid.

- Coupling Reactions:

Common Reagents and Conditions- Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for tert-butyl removal.

- Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole for peptide bond formation.

- The Fmoc group can be removed using a base such as piperidine.

- The tert-butyl group is typically removed using trifluoroacetic acid.

- Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for tert-butyl removal.

- Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole for peptide bond formation.

Fmoc-N-Methyl-Serine-tert-Butyl Ester is utilized in biological research to synthesize peptides that serve as probes for studying protein-protein interactions and enzyme-substrate interactions. Peptides derived from this compound are investigated for their potential therapeutic applications, including enzyme inhibition and receptor modulation .

The synthesis of Fmoc-N-Methyl-Serine-tert-Butyl Ester typically involves several key steps:

- Protection of Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole.

- Methylation of Amino Group: The amino group undergoes methylation using formaldehyde and sodium cyanoborohydride.

- Fmoc Protection: Finally, the amino group is protected with an Fmoc group using Fmoc chloride and a base like sodium carbonate.

In industrial settings, automated peptide synthesizers are often used to optimize these processes for higher yields and efficiency .

Fmoc-N-Methyl-Serine-tert-Butyl Ester finds applications across various fields:

- Chemistry: Widely used in solid-phase peptide synthesis, allowing for stepwise assembly of peptides on solid supports.

- Biology: Employed in synthesizing peptides that are crucial in studying biological interactions.

- Medicine: Investigated as potential therapeutic agents, especially in drug development targeting specific biological pathways.

- Industry: Used in the pharmaceutical industry for creating peptide-based drugs and diagnostic agents .

Research involving Fmoc-N-Methyl-Serine-tert-Butyl Ester focuses on its incorporation into peptide chains during synthesis. The protective groups allow selective reactions while preventing side reactions, making it an effective tool in studying various biochemical interactions. Its derivatives can also be analyzed for their binding affinities to specific proteins or enzymes, contributing to drug discovery efforts .

Several compounds share structural similarities with Fmoc-N-Methyl-Serine-tert-Butyl Ester, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-Tyrosine(t-Butyl)-OH | Lacks methyl group on nitrogen | Used for synthesizing tyrosine-containing peptides |

| Fmoc-N-Methyl-Tyrosine | Lacks tert-butyl protecting group | Focused on tyrosine modifications |

| Fmoc-alpha-Me-L-Ser(tBu)-OH | Similar structure but different amino acid backbone | Used for synthesizing modified serine peptides |

| (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid | Contains similar protective groups | Often used in specialized peptide synthesis |

Uniqueness

The uniqueness of Fmoc-N-Methyl-Serine-tert-Butyl Ester lies in its specific combination of protective groups and the methylation at the nitrogen atom, which influences both its reactivity and the conformation of resulting peptides. This makes it particularly valuable in synthesizing complex peptide structures that require precise control over functional groups .

Structural Characteristics

Fmoc-N-Me-Ser(tBu)-OH is defined by three key modifications:

- 9-Fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position.

- Methylation of the backbone nitrogen (N-methyl).

- tert-Butyl ether protection on the serine side-chain hydroxyl group.

The IUPAC name is (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid. Its molecular formula is C₂₃H₂₇NO₅, with a molecular weight of 397.46 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 197632-77-2 |

| Melting Point | 213–218°C |

| Solubility | DMF, DCM, NMP |

| Optical Rotation | [α]D²⁰ = +2° (c=1 in MeOH) |

Molecular Architecture: Fluorenylmethyloxycarbonyl, N-Methyl, and tert-Butyl Modifications

Fluorenylmethyloxycarbonyl-N-Methyl-Serine(tert-Butyl)-OH represents a sophisticated amino acid derivative with molecular formula C₂₃H₂₇NO₅ and molecular weight 397.46 g/mol [1] [2]. The compound features three distinct protective modifications that collectively enhance its utility in solid-phase peptide synthesis applications [3]. The molecular architecture incorporates a fluorenylmethyloxycarbonyl group as the primary alpha-amino protective functionality, an N-methyl modification on the amino acid backbone, and a tert-butyl ether protection for the serine hydroxyl side chain [4] [5].

The fluorenylmethyloxycarbonyl protecting group serves as a temporary, base-labile protection system for the alpha-amino functionality [9] [10]. This protecting group demonstrates exceptional stability under acidic conditions while remaining readily removable through treatment with secondary amines such as piperidine in dimethylformamide [9]. The mechanism of fluorenylmethyloxycarbonyl deprotection involves base-catalyzed beta-elimination, producing carbon dioxide and dibenzofulvene as byproducts [10]. The dibenzofulvene intermediate is subsequently scavenged by excess piperidine to form a stable fulvene-piperidine adduct, preventing unwanted side reactions [13].

The N-methyl modification represents a permanent backbone alteration that significantly impacts the conformational properties of the amino acid derivative [11] [19]. N-methylation of amino acids increases conformational rigidity, membrane permeability, and protease resistance in peptide structures [11] [42]. The presence of the methyl group on the amide nitrogen restricts rotational freedom around the peptide bond, leading to enhanced structural stability [19]. Quantum chemical calculations demonstrate that N-methylation increases the polarizability and dipole moment of amino acid derivatives while decreasing the energy barrier for cis-trans amide isomerization [19].

The tert-butyl ether protection of the serine hydroxyl group provides acid-labile side chain protection that remains stable under the basic conditions used for fluorenylmethyloxycarbonyl removal [22] [24]. The tert-butyl protecting group exhibits remarkable stability toward nucleophilic attack due to steric hindrance around the ether linkage [23] [25]. Deprotection occurs under acidic conditions, typically using trifluoroacetic acid, through protonation of the ether oxygen followed by elimination of the tert-butyl cation [22]. The bulky nature of the tert-butyl group prevents unwanted side reactions during peptide synthesis while maintaining orthogonality with the fluorenylmethyloxycarbonyl protecting strategy [24].

| Component | Molecular Function | Removal Conditions | Chemical Stability |

|---|---|---|---|

| Fluorenylmethyloxycarbonyl Group | Alpha-amino protection | Base-labile (piperidine/dimethylformamide) | Acid-stable, base-labile [9] |

| N-Methyl Modification | Backbone methylation | Permanent modification | Chemically stable [11] |

| L-Serine Backbone | Amino acid core structure | Core structure | Maintains L-configuration [16] |

| tert-Butyl Protection | Hydroxyl side-chain protection | Acid-labile (trifluoroacetic acid) | Base-stable, acid-labile [22] |

Stereochemical Considerations in L-Serine Derivative Configuration

The stereochemical configuration of Fluorenylmethyloxycarbonyl-N-Methyl-Serine(tert-Butyl)-OH maintains the natural L-configuration of serine at the alpha-carbon center [16] [17]. The compound exhibits an S-configuration according to the Cahn-Ingold-Prelog priority rules, which corresponds to the L-designation in the Fischer nomenclature system [16] [20]. The preservation of the L-stereochemistry ensures compatibility with natural peptide sequences and maintains the biological relevance of synthesized peptides [17].

The introduction of the N-methyl group creates additional stereochemical complexity through restricted amide bond rotation [21] [38]. N-methylation significantly affects the conformational landscape of the amino acid by introducing steric constraints that limit the accessible phi and psi angles [21]. Computational studies demonstrate that N-methylated amino acids adopt preferred conformations that differ substantially from their non-methylated counterparts [19] [21]. The conformational restriction imposed by N-methylation can stabilize specific secondary structures in peptides, particularly beta-turns and extended conformations [21] [41].

The stereochemical integrity of the serine derivative is maintained throughout standard peptide synthesis procedures due to the protective group strategy employed [27] [29]. The fluorenylmethyloxycarbonyl and tert-butyl protecting groups provide steric shielding that prevents epimerization at the alpha-carbon during coupling reactions [13] [27]. The acid-stable nature of the fluorenylmethyloxycarbonyl group and the base-stable character of the tert-butyl ether ensure that stereochemical integrity is preserved under standard solid-phase peptide synthesis conditions [13] [22].

Crystallographic studies of related N-methylated serine derivatives reveal distinct packing arrangements compared to non-methylated analogs [34] [37]. The N-methyl group influences intermolecular hydrogen bonding patterns and crystal lattice formation [34]. These structural differences manifest in altered physical properties, including modified solubility characteristics and thermal stability profiles [37].

Comparative Analysis with Non-Methylated Fluorenylmethyloxycarbonyl-Serine(tert-Butyl)-OH

The comparative analysis between Fluorenylmethyloxycarbonyl-N-Methyl-Serine(tert-Butyl)-OH and its non-methylated counterpart Fluorenylmethyloxycarbonyl-Serine(tert-Butyl)-OH reveals significant differences in molecular properties and synthetic utility [18] [19]. The molecular weight difference of 14.06 g/mol reflects the addition of the methyl group, with the N-methylated derivative having a molecular weight of 397.46 g/mol compared to 383.4 g/mol for the non-methylated compound [1] [18].

The conformational properties differ substantially between the two derivatives due to the restricted amide bond rotation in the N-methylated form [19] [21]. While Fluorenylmethyloxycarbonyl-Serine(tert-Butyl)-OH maintains standard conformational flexibility around the peptide bond, the N-methylated variant exhibits constrained rotation that stabilizes specific conformational states [19]. This conformational restriction leads to enhanced membrane permeability and protease resistance in peptide structures containing the N-methylated derivative [11] [42].

The synthetic utility of both compounds in solid-phase peptide synthesis follows similar protocols, with both derivatives employing identical protecting group strategies [18] [31]. The fluorenylmethyloxycarbonyl group provides temporary alpha-amino protection in both cases, while the tert-butyl ether protects the serine hydroxyl functionality [18] [31]. However, the N-methylated derivative requires specialized synthetic approaches for its preparation, typically involving formaldehyde-mediated cyclization followed by reduction [29].

| Property | Fluorenylmethyloxycarbonyl-N-Methyl-Serine(tert-Butyl)-OH | Fluorenylmethyloxycarbonyl-Serine(tert-Butyl)-OH |

|---|---|---|

| Molecular Formula | C₂₃H₂₇NO₅ [1] | C₂₂H₂₅NO₅ [18] |

| Molecular Weight (g/mol) | 397.46 [1] | 383.4 [18] |

| CAS Number | 197632-77-2 [1] | 71989-33-8 [18] |

| Melting Point (°C) | 213-218 [1] | Not specified [18] |

| Conformational Flexibility | Restricted due to N-methylation [19] | Standard amide flexibility [18] |

| Peptide Properties | Enhanced rigidity, membrane permeability [11] | Standard peptide characteristics [18] |

The incorporation of N-methylated amino acids into peptide sequences provides enhanced biological stability through increased resistance to proteolytic degradation [41] [42]. Peptides containing N-methylated residues demonstrate significantly improved half-lives when exposed to protease activity, with stability increases ranging from 72 to over 1000-fold depending on the position of N-methylation [41]. The non-methylated Fluorenylmethyloxycarbonyl-Serine(tert-Butyl)-OH does not confer these enhanced stability properties, making it suitable for standard peptide synthesis applications where natural peptide characteristics are desired [18].

tert-Butyl Ether Protection of Serine Hydroxyl Group

The tert-butyl ether protection of the serine hydroxyl group represents a fundamental step in the synthesis of Fmoc-N-Me-Ser(tBu)-OH. This protection strategy is essential for preventing undesired side reactions involving the hydroxyl functionality during subsequent N-methylation and Fmoc installation steps [1] [3].

The protection mechanism involves an acid-catalyzed alkoxylation reaction where isobutylene reacts with the serine hydroxyl group. The reaction begins with protonation of the isobutylene double bond, forming a Markovnikov carbocation according to established mechanistic principles [1]. The serine alcohol subsequently attacks this carbocation, resulting in the formation of the tert-butyl ether linkage. The reaction requires mild acidic conditions, typically employing sulfuric acid as the catalyst [1].

Optimized reaction conditions for tert-butyl ether formation involve treatment of serine derivatives with isobutylene gas in the presence of concentrated sulfuric acid at temperatures ranging from 0°C to room temperature [3]. The reaction proceeds efficiently under these conditions, with completion typically achieved within 2-4 hours [3]. Alternative methodologies employ tert-butyl chloride in the presence of a base such as sodium bicarbonate or triethylamine, carried out in organic solvents like dichloromethane at room temperature .

The stability profile of the tert-butyl ether protecting group is particularly advantageous for peptide synthesis applications. The protecting group demonstrates excellent stability under basic conditions, withstanding treatment with piperidine and other bases commonly used in solid-phase peptide synthesis [4] [5]. This stability is crucial for maintaining protection integrity during the N-methylation procedures that follow [6] [7].

Industrial-scale implementation of tert-butyl protection requires careful consideration of reaction parameters. Large-scale processes typically utilize continuous flow reactors to ensure consistent reaction conditions and product quality [3]. Temperature control is critical, as elevated temperatures can lead to undesired side reactions, including tert-butylation of the amino group [3]. Typical yields for the tert-butyl protection step range from 75-90% when properly optimized [3] [8].

Purification of the tert-butyl protected serine intermediate involves standard crystallization techniques using solvents such as toluene or isopropanol [8]. The recrystallization process typically employs heating to 50°C followed by controlled cooling to facilitate crystal formation [8]. This purification step is essential for removing unreacted starting materials and potential side products that could compromise subsequent synthetic transformations.

N-Methylation Techniques: Reductive Amination vs Direct Alkylation

The N-methylation of serine derivatives represents one of the most critical and technically challenging aspects of Fmoc-N-Me-Ser(tBu)-OH synthesis. Two primary methodological approaches have emerged as viable strategies: reductive amination and direct alkylation, each offering distinct advantages and limitations in terms of reaction efficiency, epimerization control, and scalability [9] [10] [11].

Reductive Amination Methodology

Reductive amination represents a sophisticated approach to N-methylation that minimizes epimerization risks while providing excellent yield and selectivity. The methodology involves the initial formation of an imine intermediate between the amino acid substrate and formaldehyde, followed by selective reduction to yield the N-methylated product [9] [11] [12].

The mechanism begins with nucleophilic attack of the amino acid nitrogen on formaldehyde, forming a carbinolamine intermediate that subsequently dehydrates to generate the corresponding imine. The reduction step employs sodium cyanoborohydride as the preferred reducing agent due to its selectivity for imines over aldehydes and ketones [11] [12]. This selectivity is crucial for maintaining reaction specificity and avoiding unwanted side products.

Optimal reaction conditions for reductive amination involve treatment of the tert-butyl protected serine derivative with formaldehyde (typically as paraformaldehyde) in the presence of sodium cyanoborohydride in protic solvents such as methanol or ethanol [13] [14]. The reaction pH is maintained between 6-7 to optimize imine formation while preventing decomposition of the reducing agent [15]. Reaction temperatures of 0°C to room temperature provide the best balance between reaction rate and selectivity [14].

The reductive amination approach offers several mechanistic advantages. The formation of the imine intermediate effectively prevents alpha-hydrogen abstraction that can lead to epimerization, as the amino acid is temporarily locked in a cyclic transition state [9] [13]. Additionally, the mild reaction conditions minimize competing side reactions that could compromise product quality [14].

Direct Alkylation Methodology

Direct alkylation represents an alternative approach that employs methyl iodide or dimethyl sulfate as methylating agents in the presence of strong bases. This methodology has gained attention for its operational simplicity and potential for high-throughput synthesis [16] [10] [17].

The direct alkylation mechanism involves deprotonation of the amino acid nitrogen by the base, generating a nucleophilic nitrogen anion that subsequently attacks the methyl electrophile [10] [17]. Common bases employed include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium carbonate, with DBU providing superior results in terms of reaction rate and selectivity [16] [17].

Optimal conditions for direct alkylation typically involve treatment of the substrate with 1.2-1.5 equivalents of methyl iodide in the presence of 2-3 equivalents of DBU in N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at temperatures ranging from 0°C to 40°C [16] [10]. Reaction times vary from 2-12 hours depending on the specific substrate and reaction conditions employed [17].

Comparative Analysis and Selection Criteria

Extensive comparative studies have demonstrated that reductive amination generally provides superior epimerization control compared to direct alkylation [9] [14]. Epimerization percentages for reductive amination typically range from 0.5-2%, while direct alkylation can exhibit epimerization levels of 2-8% depending on reaction conditions [18] [19].

From a scalability perspective, reductive amination offers advantages in terms of reagent availability and waste generation. Formaldehyde and sodium cyanoborohydride are readily available at industrial scales, while the aqueous workup procedures generate minimal organic waste [13] [12]. Direct alkylation methods, while operationally simpler, require careful handling of toxic methylating agents and generate more complex waste streams [10].

Yield considerations favor reductive amination for most applications, with typical yields ranging from 80-95% compared to 70-85% for direct alkylation [9] [14]. The superior yields of reductive amination are attributed to the mild reaction conditions and reduced formation of side products [13].

Fmoc Group Introduction and Final Purification

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group represents the final critical step in the synthesis of Fmoc-N-Me-Ser(tBu)-OH. This transformation must be accomplished under conditions that preserve the stereochemical integrity of the methylated amino acid while ensuring complete conversion and minimal side product formation [20] [21].

Fmoc Installation Methodology

The standard protocol for Fmoc installation involves treatment of the N-methylated serine derivative with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of sodium bicarbonate in aqueous-organic solvent systems [20] [21]. The reaction proceeds through nucleophilic attack of the methylated amino nitrogen on the carbonyl carbon of Fmoc-Cl, displacing chloride and forming the desired carbamate linkage [21].

Optimized reaction conditions typically employ a biphasic system consisting of water and dioxane or tetrahydrofuran in a 1:1 ratio [20]. The reaction mixture is maintained at 0°C initially and gradually warmed to room temperature over 2-4 hours to ensure complete conversion [20]. The use of excess sodium bicarbonate (3-4 equivalents) is essential for neutralizing the hydrochloric acid generated during the reaction and maintaining optimal pH conditions [21].

Alternative Fmoc installation procedures utilize 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the Fmoc source, particularly for sensitive substrates where the milder reaction conditions are advantageous [21]. This reagent provides superior selectivity and reduced epimerization compared to Fmoc-Cl, making it the preferred choice for N-methylated amino acids [22].

The reaction mechanism involves initial formation of a tetrahedral intermediate following nucleophilic attack, which subsequently collapses with expulsion of the leaving group. The mild basic conditions employed minimize competing reactions, including potential epimerization at the alpha-carbon [21] [22].

Purification Strategies and Quality Control

The purification of Fmoc-N-Me-Ser(tBu)-OH requires sophisticated chromatographic techniques to achieve the high purity standards required for peptide synthesis applications. Initial purification typically involves acid-base extraction procedures to remove unreacted starting materials and inorganic salts [8].

The crude reaction mixture is first acidified to pH 1 with dilute hydrochloric acid, causing precipitation of the product as the free acid form [20] [8]. The organic layer is then separated and the aqueous layer extracted multiple times with ethyl acetate to maximize product recovery [8]. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product [20].

High-performance liquid chromatography (HPLC) purification represents the gold standard for achieving pharmaceutical-grade purity. Reversed-phase HPLC employing C18 columns with acetonitrile-water gradient systems provides excellent resolution of the desired product from closely related impurities [8] [22]. Typical gradient conditions involve 10-70% acetonitrile over 30-45 minutes with 0.1% trifluoroacetic acid as the ion-pairing agent [8].

Flash chromatography using silica gel provides an alternative purification method for smaller-scale preparations. Solvent systems typically employ hexane-ethyl acetate gradients, with product elution occurring at approximately 30-50% ethyl acetate [23]. The use of triethylamine (0.1-0.5%) in the mobile phase helps prevent peak tailing associated with the basic amino acid functionality [23].

Quality control assessment involves comprehensive analytical characterization including 1H NMR spectroscopy, 13C NMR spectroscopy, mass spectrometry, and optical rotation measurements [24] [25]. High-resolution mass spectrometry provides definitive molecular weight confirmation, while NMR spectroscopy enables structural verification and purity assessment [22]. Optical rotation measurements are essential for confirming retention of stereochemical integrity throughout the synthesis [26].

The final purified product typically exhibits purities exceeding 95% by HPLC analysis, with optical purities greater than 98% as determined by chiral HPLC analysis [25] [26]. Water content is maintained below 1% through careful drying procedures, and the product is typically stored under inert atmosphere at 2-8°C to prevent degradation [24] [25].

Critical Parameters in Large-Scale Production

Large-scale production of Fmoc-N-Me-Ser(tBu)-OH presents unique challenges that extend beyond simple scale-up of laboratory procedures. The complexity of multi-step synthesis, combined with stringent purity requirements for pharmaceutical applications, necessitates careful optimization of numerous critical parameters to ensure consistent product quality and economic viability [27] [28] [29].

Process Development and Scale-Up Considerations

The transition from laboratory-scale to commercial production requires comprehensive process development that addresses heat and mass transfer limitations inherent in larger reaction systems [29] [30]. Unlike simple scale-up approaches that merely increase reagent quantities, successful large-scale peptide synthesis demands de novo protocol development to accommodate the physical and chemical constraints of industrial equipment [31] [32].

Heat management represents one of the most critical challenges in scale-up operations. The N-methylation and Fmoc installation reactions are moderately exothermic, and inadequate heat removal can lead to temperature excursions that promote epimerization and side product formation [29] [33]. Industrial reactors typically employ jacket cooling systems with precise temperature control to maintain optimal reaction conditions [33]. Heat transfer coefficients must be carefully calculated to ensure uniform temperature distribution throughout the reaction mass [29].

Mass transfer considerations become increasingly important at larger scales, particularly for biphasic reactions involved in Fmoc installation. Adequate mixing is essential for maintaining proper interfacial contact between aqueous and organic phases [32]. Industrial mixing systems typically employ high-efficiency impellers designed to maximize interfacial area while minimizing mechanical stress that could lead to emulsion formation [33].

Reaction time optimization becomes critical at larger scales due to the economic impact of extended processing times. Detailed kinetic studies are essential for determining optimal reaction durations that balance conversion efficiency with throughput requirements [34] [33]. Temperature and concentration optimization studies typically identify conditions that reduce reaction times by 20-40% compared to laboratory-scale procedures [34].

Raw Material Quality and Supply Chain Management

Raw material quality exerts a profound influence on final product purity and overall process economics. Commercial-grade starting materials often contain impurities that are negligible at laboratory scale but become problematic at production scales [8]. Systematic purification of individual amino acid precursors has been demonstrated to improve final product purity by 15-20% [8].

Vendor qualification programs are essential for ensuring consistent raw material quality. Specifications must address not only chemical purity but also physical properties such as particle size distribution, moisture content, and thermal stability [35]. Multiple qualified suppliers should be maintained to ensure supply security and enable competitive sourcing [28].

Inventory management strategies must balance cost considerations with material stability requirements. Many Fmoc-protected amino acids exhibit limited stability under ambient conditions, necessitating controlled storage environments and inventory rotation protocols [35]. Just-in-time delivery systems can minimize inventory costs while ensuring material freshness [27].

Process Analytical Technology Integration

Modern large-scale peptide synthesis increasingly relies on process analytical technology (PAT) for real-time monitoring and control of critical process parameters [33] [35]. In-line monitoring systems enable immediate detection of process deviations and facilitate corrective action before product quality is compromised [35].

Near-infrared (NIR) spectroscopy provides real-time monitoring of reaction progression without requiring sample withdrawal [33]. Calibration models developed during process development enable quantitative determination of conversion levels and detection of side product formation [35]. Typical NIR monitoring systems achieve measurement precision of ±2% for conversion determination [33].

High-performance liquid chromatography (HPLC) systems integrated with automated sampling enable periodic assessment of product quality throughout the synthesis campaign [35]. These systems can detect impurity formation at levels below 0.1%, providing early warning of process deviations [8]. Automated data analysis systems can trigger process interventions when predetermined quality thresholds are exceeded [35].

Yield Optimization and Economic Considerations

Yield optimization at large scale requires systematic evaluation of each synthetic step to identify improvement opportunities. Multi-variable optimization studies typically identify conditions that improve overall yields by 10-15% compared to unoptimized procedures [34] [32]. These improvements can have substantial economic impact given the high value of the final product [28].

Solvent selection represents a major opportunity for cost reduction and environmental impact minimization. Green chemistry initiatives have identified alternative solvents that maintain reaction efficiency while reducing environmental impact and disposal costs [36] [32]. 2-Methyltetrahydrofuran has emerged as a sustainable alternative to traditional ether solvents, providing equivalent performance with improved environmental profile [32].

Waste minimization strategies focus on solvent recovery and recycling systems. Distillation systems can recover and purify solvents for reuse, reducing raw material costs and waste disposal expenses [28]. Solvent recovery systems typically achieve 85-95% recovery rates for most common solvents used in peptide synthesis [36].

Side Reactions and Epimerization Risks During Synthesis

The synthesis of Fmoc-N-Me-Ser(tBu)-OH is susceptible to various side reactions that can compromise product quality and yield. Understanding these reaction pathways and implementing appropriate control strategies is essential for maintaining high product standards and process reliability [18] [37] [38].

Epimerization Mechanisms and Risk Factors

Epimerization represents the most significant quality risk in amino acid synthesis, as it directly impacts the stereochemical purity required for pharmaceutical applications [18] [19]. Two primary mechanisms contribute to epimerization during Fmoc-N-Me-Ser(tBu)-OH synthesis: oxazolone formation and direct alpha-hydrogen abstraction [18] [39] [40].

The oxazolone mechanism involves cyclization of the activated amino acid to form a five-membered heterocyclic intermediate [18] [39]. This intermediate exhibits reduced stereochemical stability due to the planar geometry around the alpha-carbon, facilitating epimerization through reversible proton abstraction and return [40]. The oxazolone pathway is particularly favored under conditions of strong activation, such as those employed during coupling reactions [18] [39].

Detailed mechanistic studies have demonstrated that oxazolone formation occurs through nucleophilic attack of the carbamate nitrogen on the activated carbonyl carbon [39] [40]. The resulting oxazol-5(4H)-one intermediate can undergo epimerization through keto-enol tautomerism, with the enolate intermediate exhibiting no stereochemical preference upon reprotonation [41]. The rate of epimerization through this pathway is directly proportional to the basicity of the reaction medium and the degree of carbonyl activation [18].

The direct abstraction mechanism involves base-mediated removal of the alpha-hydrogen, generating a stabilized carbanion intermediate [18]. This pathway is favored in the presence of strong bases and can be particularly problematic during N-methylation procedures employing DBU or similar basic reagents [17]. The carbanion intermediate exhibits no stereochemical preference, leading to racemization upon reprotonation [18].

Risk Assessment During Synthetic Transformations

The tert-butyl protection step exhibits minimal epimerization risk due to the mild acidic conditions employed and the absence of strong nucleophiles [1] [3]. However, extended reaction times or elevated temperatures can promote side reactions, including elimination reactions that consume starting material without product formation [3]. Optimization studies have identified optimal conditions that minimize these risks while maintaining high conversion efficiency [3].

N-methylation procedures present the highest epimerization risk in the overall synthetic sequence [9] [17] [18]. Direct alkylation methods employing methyl iodide and DBU can exhibit epimerization levels of 5-15% under suboptimal conditions [17] [18]. The basic reaction conditions required for deprotonation of the amino nitrogen also facilitate alpha-hydrogen abstraction, leading to epimerization [18].

Reductive amination procedures generally exhibit lower epimerization risks, with typical values below 2-3% [9] [14]. The mild reaction conditions and neutral pH minimize opportunities for alpha-hydrogen abstraction [14]. However, extended reaction times or elevated temperatures can increase epimerization through slow base-catalyzed processes [18].

Fmoc installation presents moderate epimerization risk, particularly when employing Fmoc-Cl under basic conditions [21] [22]. The basic reaction medium required for neutralizing the generated hydrochloric acid can facilitate epimerization through both direct abstraction and oxazolone formation mechanisms [18] [22]. Alternative Fmoc installation procedures using Fmoc-OSu under milder conditions significantly reduce these risks [22].

Mitigation Strategies and Process Controls

Temperature control represents the most effective strategy for minimizing epimerization during synthesis [18] [33]. Maintaining reaction temperatures below 25°C during N-methylation and Fmoc installation procedures can reduce epimerization rates by 60-80% [18]. Cryogenic reaction conditions (0°C to -10°C) provide further improvement but must be balanced against reduced reaction rates [17].

Reaction time optimization is crucial for minimizing exposure to epimerizing conditions. Kinetic studies typically identify optimal reaction times that achieve >95% conversion while minimizing side product formation [18] [19]. Extended reaction times beyond these optima generally increase epimerization without improving conversion [18].

Buffer system selection can significantly impact epimerization rates during Fmoc installation [22]. Bicarbonate buffer systems provide adequate basicity for reaction progression while minimizing the concentration of free hydroxide ions that promote epimerization [22]. Phosphate buffers offer superior pH control but can interfere with subsequent purification procedures [22].

Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) can suppress epimerization during activation and coupling procedures [18] [19]. These additives function by stabilizing activated intermediates and reducing the concentration of highly reactive species that promote side reactions [19]. Typical concentrations of 0.1-0.3 equivalents provide optimal suppression without interfering with desired reaction pathways [18].

Analytical Monitoring and Quality Control

Chiral HPLC analysis represents the gold standard for epimerization monitoring during synthesis [18] [26]. Method development typically employs chiral stationary phases such as Chiralpak or Chiralcel columns with normal or reversed-phase mobile systems [26]. Detection limits below 0.1% for the undesired epimer enable sensitive monitoring of product quality [26].

Real-time monitoring using polarimetry provides immediate feedback on stereochemical integrity during synthesis [26]. Automated polarimeters can detect changes in specific rotation corresponding to epimerization levels as low as 0.5% [26]. This technique is particularly valuable for large-scale operations where rapid quality assessment is essential [26].

1H NMR spectroscopy can provide detailed information about epimerization mechanisms and kinetics [42] [22]. Integration of alpha-hydrogen signals enables quantitative determination of epimerization levels, while coupling pattern analysis can provide mechanistic insights [22]. Advanced 2D NMR techniques can identify and characterize minor impurities that may contribute to epimerization processes [42].